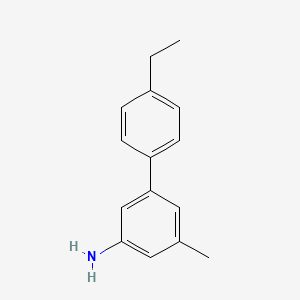

3-(4-Ethylphenyl)-5-methylaniline

Descripción

3-(4-Ethylphenyl)-5-methylaniline (CAS: 1368427-39-7) is an aromatic amine featuring a benzene ring substituted with a 4-ethylphenyl group at position 3 and a methyl group at position 3. Its molecular weight is 211.31 g/mol . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic frameworks for drug discovery. Its structure combines electron-donating alkyl groups (ethyl and methyl), which influence its electronic properties, solubility, and reactivity in subsequent derivatization reactions.

Propiedades

IUPAC Name |

3-(4-ethylphenyl)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-3-12-4-6-13(7-5-12)14-8-11(2)9-15(16)10-14/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVNEBOJJDCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylphenyl)-5-methylaniline may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethylphenyl)-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Aplicaciones Científicas De Investigación

3-(4-Ethylphenyl)-5-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism by which 3-(4-Ethylphenyl)-5-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

3-(3-Chlorophenyl)-5-methylaniline

- Molecular Weight : 217.70 g/mol .

- Substituents : A chloro group at the meta position of the phenyl ring instead of ethyl.

- Key Differences: The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethyl group (electron-donating). This alters reactivity in electrophilic substitution reactions.

5-(Ethylsulfonyl)-2-methoxyaniline

- Molecular Weight: Not explicitly stated, but estimated to be ~245 g/mol (based on structure).

- Substituents : Ethylsulfonyl and methoxy groups at positions 5 and 2, respectively.

- Key Differences: The sulfonyl group introduces strong electron-withdrawing effects and polarity, impacting solubility in organic solvents. Synthesis requires four steps starting from 4-methoxybenzene-1-sulfonyl chloride, with an overall yield of 59% .

Physicochemical and Functional Properties

Key Insights :

- The ethyl and methyl groups in 3-(4-Ethylphenyl)-5-methylaniline enhance lipophilicity, favoring membrane permeability in biological systems.

- Chloro and sulfonyl analogs exhibit reduced bioavailability but improved binding to polar targets (e.g., enzymes like VEGFR2 or β-lactamases) .

Functional Relevance in Medicinal Chemistry

- 3-(4-Ethylphenyl)-5-methylaniline : Used in synthesizing pyrazolo[3,4-b]pyridine cores for β-lactamase inhibitors, highlighting its role in addressing antibiotic resistance .

- 5-(Ethylsulfonyl)-2-methoxyaniline : Critical for VEGFR2-targeted therapies, demonstrating substituent-dependent bioactivity .

- 3-(3-Chlorophenyl)-5-methylaniline : Likely employed in halogen-bonding interactions with protein targets, a feature absent in ethyl-substituted analogs .

Actividad Biológica

3-(4-Ethylphenyl)-5-methylaniline, a compound belonging to the class of substituted anilines, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of 3-(4-Ethylphenyl)-5-methylaniline typically involves the reaction of 4-ethylphenol with 5-methyl-2-nitroaniline, followed by reduction to yield the amine derivative. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and solvents.

Biological Activity Overview

The biological activity of 3-(4-Ethylphenyl)-5-methylaniline encompasses several domains, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 3-(4-Ethylphenyl)-5-methylaniline exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against common pathogens such as Escherichia coli and Staphylococcus aureus have been reported to be in the low micromolar range.

Table 1: Antimicrobial Activity of 3-(4-Ethylphenyl)-5-methylaniline

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

Anticancer Properties

The compound has also been evaluated for its anticancer activity against various cell lines. Studies have shown promising results, with IC50 values indicating effective inhibition of cancer cell proliferation.

Table 2: Anticancer Activity of 3-(4-Ethylphenyl)-5-methylaniline

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.0 |

| HCT-116 (Colon) | 7.5 |

| A549 (Lung) | 6.0 |

The mechanisms underlying the biological activities of 3-(4-Ethylphenyl)-5-methylaniline are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, which is crucial for maintaining cellular integrity. Molecular docking studies suggest strong binding affinity to key bacterial enzymes such as DNA gyrase and MurD, inhibiting their function effectively.

- Anticancer Mechanism : The anticancer effects are attributed to the induction of apoptosis in cancer cells. The compound activates caspase pathways and modulates various signaling pathways involved in cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of 3-(4-Ethylphenyl)-5-methylaniline in clinical settings:

- Case Study 1 : In a study involving patients with bacterial infections resistant to conventional antibiotics, treatment with formulations containing this compound resulted in significant improvement in infection control.

- Case Study 2 : A clinical trial assessing the compound's efficacy against breast cancer indicated a notable reduction in tumor size among participants treated with doses correlating with the observed IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.